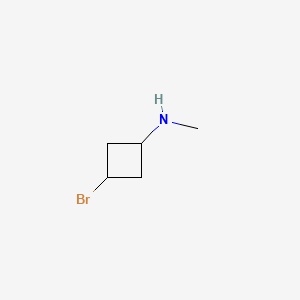
3-bromo-N-methylcyclobutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-methylcyclobutan-1-amine is an organic compound that features a bromine atom, a methyl group, and an amine group attached to a cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-methylcyclobutan-1-amine typically involves the bromination of N-methylcyclobutan-1-amine. This can be achieved through the reaction of N-methylcyclobutan-1-amine with bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-bromo-N-methylcyclobutan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
Substitution: Products depend on the nucleophile used, such as N-methylcyclobutan-1-amine derivatives.
Oxidation: Products include imines or nitriles.
Reduction: Products include N-methylcyclobutan-1-amine or other reduced derivatives.
科学的研究の応用
3-bromo-N-methylcyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-bromo-N-methylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-bromo-N,N-dimethylcyclobutan-1-amine
- 3-chloro-N-methylcyclobutan-1-amine
- N-methylcyclobutan-1-amine
Uniqueness
3-bromo-N-methylcyclobutan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific synthetic and research applications where bromine’s reactivity is advantageous.
特性
分子式 |
C5H10BrN |
|---|---|
分子量 |
164.04 g/mol |
IUPAC名 |
3-bromo-N-methylcyclobutan-1-amine |
InChI |
InChI=1S/C5H10BrN/c1-7-5-2-4(6)3-5/h4-5,7H,2-3H2,1H3 |
InChIキー |
DQAZQKYFTHOAGK-UHFFFAOYSA-N |
正規SMILES |
CNC1CC(C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{Methyl[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13488820.png)

![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)
![{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers](/img/structure/B13488844.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)



![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)
![3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)

![Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13488881.png)

